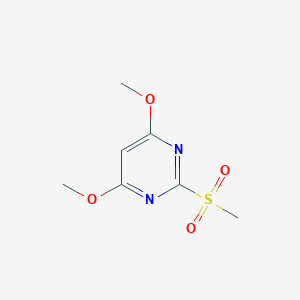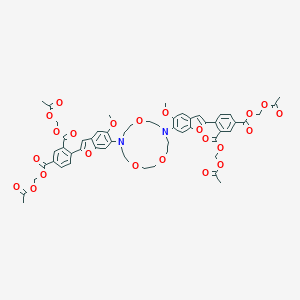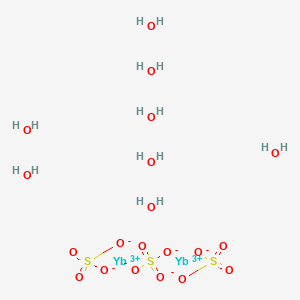
Ethyl 2-methyl-6-phenylpyridine-3-carboxylate
Übersicht
Beschreibung
Ethyl 2-methyl-6-phenylpyridine-3-carboxylate is a compound that falls within the category of organic chemistry, specifically in the realm of heterocyclic compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions, as seen in the preparation of derivatives from ethyl 2-phenyl-1-pyrroline-5-carboxylate , or through one-pot reactions such as the synthesis of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate . These methods suggest that the synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate could also be achieved through similar multistep reactions, possibly involving a pyridine precursor that is functionalized with appropriate substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction crystallography . This method provides detailed information about the arrangement of atoms within a molecule and can be used to determine the crystal structure of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate if synthesized.
Chemical Reactions Analysis
Compounds similar to Ethyl 2-methyl-6-phenylpyridine-3-carboxylate have been shown to undergo various chemical reactions. For instance, ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates react with ammonia and primary amines to yield different products . This suggests that Ethyl 2-methyl-6-phenylpyridine-3-carboxylate could also participate in nucleophilic substitution reactions, among others.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods such as FT-IR, NMR , and UV-Visible spectroscopy, as well as thermal analysis techniques like TGA and DTA . These methods can be applied to Ethyl 2-methyl-6-phenylpyridine-3-carboxylate to determine its functional groups, stability, and electronic properties.
Wissenschaftliche Forschungsanwendungen
Catalytic Annulation Reactions : Zhu, Lan, and Kwon (2003) described a phosphine-catalyzed [4 + 2] annulation process, where Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon and undergoes annulation with N-tosylimines. This reaction produces ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, highlighting the compound's role in facilitating selective organic synthesis processes (Zhu, Lan, & Kwon, 2003).
Synthesis of Derivatives : Śladowska, Bartoszko-Malik, and Zawisza (1990) conducted research on the synthesis of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate, demonstrating the compound's role in the creation of diverse organic molecules (Śladowska, Bartoszko-Malik, & Zawisza, 1990).
Reaction with Amines : Nadzhafova (2002) studied the reactions of Ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates with ammonia and primary amines, leading to the formation of various substituted dihydropyrrolo[3'4-c]pyridin-7-ones. This research highlights the compound's reactivity and potential in synthesizing complex organic structures (Nadzhafova, 2002).
Corrosion Inhibition in Mild Steel : Dohare et al. (2017) explored the use of derivatives of this compound, specifically ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyranopyrazole-5-carboxylate, as corrosion inhibitors for mild steel in industrial processes. Their study revealed a high efficiency of 98.8% at certain concentrations, indicating the compound's potential in industrial applications (Dohare et al., 2017).
Synthesis of Naphthyridines : Balogh et al. (2009) investigated the synthesis of ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates from related pyridine derivatives, contributing to the knowledge on the synthesis of complex heterocyclic compounds (Balogh, Hermecz, Simon, & Pusztay, 2009).
Neuroprotective Properties : Orozco et al. (2004) discovered that Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate (ITH4012), a derivative, has neuroprotective properties and acts as a calcium promotor. This reveals its potential in developing treatments for neurodegenerative diseases (Orozco, de los Ríos, Arias, León, García, Marco, Villarroya, & López, 2004).
Ultrasound-Assisted Synthesis : Kumbhani et al. (2022) reported the ultrasound-assisted synthesis of derivatives of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, demonstrating the compound's utility in facilitating novel synthesis methods (Kumbhani, Vaghani, Patel, & Zaliya, 2022).
Antimicrobial Activity : Ghashang, Mansoor, and Aswin (2013) synthesized derivatives of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate and evaluated their antimicrobial activity, highlighting the compound's potential in medical applications (Ghashang, Mansoor, & Aswin, 2013).
Eigenschaften
IUPAC Name |
ethyl 2-methyl-6-phenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-3-18-15(17)13-9-10-14(16-11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYVLAQGPZYJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408232 | |
| Record name | Ethyl 2-methyl-6-phenylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-6-phenylpyridine-3-carboxylate | |
CAS RN |
1702-14-3 | |
| Record name | Ethyl 2-methyl-6-phenylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)

